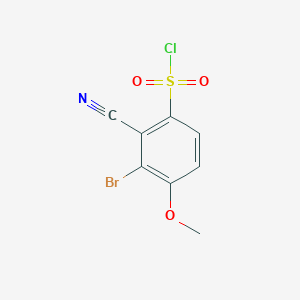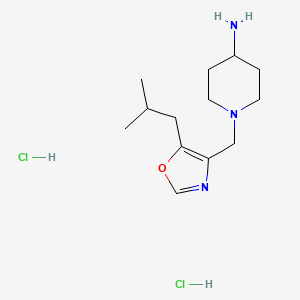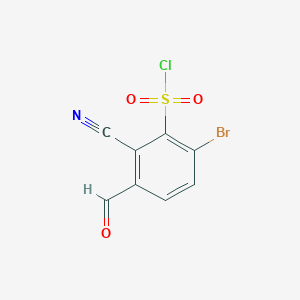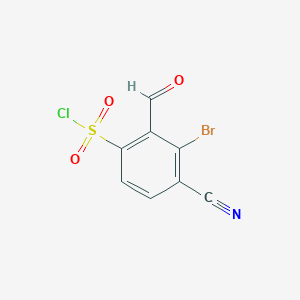![molecular formula C11H16N4O B1485006 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2090791-74-3](/img/structure/B1485006.png)
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
“1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” is a compound that contains an isoxazole ring . Isoxazole derivatives have been reported to have immunoregulatory properties, and they are classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Molecular Structure Analysis
The molecular structure of “1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” is characterized by the presence of an isoxazole ring . The structure of isoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Scientific Research Applications
Synthesis of Derivatives :
- Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives can undergo further transformations, such as introducing residues of highly basic aliphatic amines into the oxazole position or introducing the oxazol-2-yl moiety into the 4 position of the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Reactions with Nitrogen-containing Bases :
- Substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts differently with nitrogen bases depending on the number of labile hydrogen atoms. With secondary amines or morpholine, nucleophilic replacement occurs at C5 without changing the oxazole ring. Reactions with primary amines lead to cleavage of the oxazole ring, forming enamino nitriles. Hydrazine hydrate acts similarly, resulting in fast cyclization to form new 4,5-diaminopyrazole derivatives (Shablykin, Brovarets, Rusanov, & Drach, 2008).
Theoretical Study and Corrosion Inhibition :
- A theoretical study using density functional theory (DFT) was performed on bipyrazolic-type organic compounds, including one with a structure similar to the chemical of interest, to understand their inhibition efficiencies and reactive sites as corrosion inhibitors. The study analyzed various parameters like EHOMO, ELUMO, gap energy, electronegativity, global hardness, and fraction of electrons transferred from the inhibitor molecule to the metallic atom. The calculated results align with the experimental data, providing insights into the inhibition efficiencies and reactive sites of these compounds (Hengliang Wang, Xueye Wang, Hanlu Wang, Ling Wang, & A. Liu, 2006).
Mechanism of Action
Future Directions
The future directions of “1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” and similar compounds could involve further exploration of their immunoregulatory properties . In particular, there is interest in the development of new biologically active compounds based on isoxazole derivatives .
properties
IUPAC Name |
1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7(12)10-4-13-15(5-10)6-11-8(2)14-16-9(11)3/h4-5,7H,6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTNCEDTAIRDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
amino}phenol](/img/structure/B1484934.png)
![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)






